molecular formula C18H28N2OS B11393129 1-{2-[1-(2-Thienylcarbonyl)piperidin-2-yl]ethyl}azepane

1-{2-[1-(2-Thienylcarbonyl)piperidin-2-yl]ethyl}azepane

Cat. No.: B11393129
M. Wt: 320.5 g/mol
InChI Key: LOXDZIUHEFXMLS-UHFFFAOYSA-N
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Description

1-{2-[1-(2-Thienylcarbonyl)piperidin-2-yl]ethyl}azepane is a complex organic compound that features a piperidine ring, a thienylcarbonyl group, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[1-(2-Thienylcarbonyl)piperidin-2-yl]ethyl}azepane typically involves multiple steps, starting with the preparation of the piperidine and azepane rings. The thienylcarbonyl group is then introduced through a series of reactions, including cyclization and functional group transformations. Common reagents used in these reactions include inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as organophotocatalysis and multicomponent reactions are employed to streamline the synthesis process and reduce the number of steps required .

Chemical Reactions Analysis

Types of Reactions

1-{2-[1-(2-Thienylcarbonyl)piperidin-2-yl]ethyl}azepane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-{2-[1-(2-Thienylcarbonyl)piperidin-2-yl]ethyl}azepane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{2-[1-(2-Thienylcarbonyl)piperidin-2-yl]ethyl}azepane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-[1-(2-Thienylcarbonyl)piperidin-2-yl]ethyl}azepane is unique due to the presence of both the piperidine and azepane rings, as well as the thienylcarbonyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H28N2OS

Molecular Weight

320.5 g/mol

IUPAC Name

[2-[2-(azepan-1-yl)ethyl]piperidin-1-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C18H28N2OS/c21-18(17-9-7-15-22-17)20-13-6-3-8-16(20)10-14-19-11-4-1-2-5-12-19/h7,9,15-16H,1-6,8,10-14H2

InChI Key

LOXDZIUHEFXMLS-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CCC2CCCCN2C(=O)C3=CC=CS3

Origin of Product

United States

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